1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H14ClN. It is known for its unique structure, which includes a cyclopropane ring attached to a naphthalene moiety. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Amination: The cyclopropane intermediate is then subjected to amination, where an amine group is introduced.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring and naphthalene moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride: This compound has a similar structure but with a propanamine group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride: This isomer has the naphthalene moiety attached at a different position on the cyclopropane ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14ClN |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2;1H |
InChI Key |
XUQVBJJLJJMIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3C=C2)N.Cl |
Origin of Product |
United States |
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